

1H-Pyrrolo[3,2-b]pyridine-2,3-dione IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-Pyrrolo[3,2-b]pyridine-2,3-dione

Cat. No.: B136860

[Get Quote](#)

An In-Depth Technical Guide to **1H-Pyrrolo[3,2-b]pyridine-2,3-dione**

Executive Summary

This technical guide provides a comprehensive overview of **1H-Pyrrolo[3,2-b]pyridine-2,3-dione**, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a member of the azaisatin family, this molecule merges the structural features of the biologically versatile isatin core with the pyrrolopyridine scaffold, a privileged motif in numerous therapeutic agents. This document delineates the core molecular identity, including its definitive IUPAC nomenclature and structure, and presents a plausible synthetic pathway. Furthermore, it explores the compound's chemical reactivity and situates its therapeutic potential within the broader context of related bioactive molecules, offering insights for researchers engaged in the design and discovery of novel therapeutics.

Core Molecular Identity

The foundational step in exploring any compound for research and development is to establish its precise chemical identity. Misidentification, particularly with isomers, can lead to the misinterpretation of biological and chemical data.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for the compound is **1H-pyrrolo[3,2-b]pyridine-2,3-dione**^[1]. In common literature and chemical databases, it is often referred to by its synonym, 4-Azaisatin. This synonym is descriptive, indicating it is an isomer of isatin (1H-indole-2,3-dione) where a carbon atom at the 4-position of the indole ring has been replaced by a nitrogen atom.

It is critical to distinguish this isomer from other azaisatins, such as 1H-Pyrrolo[2,3-b]pyridine-2,3-dione, which is known as 7-Azaisatin^[2]. The numerical prefix in "4-Azaisatin" denotes the position of the nitrogen atom within the fused pyridine ring relative to the parent indole structure.

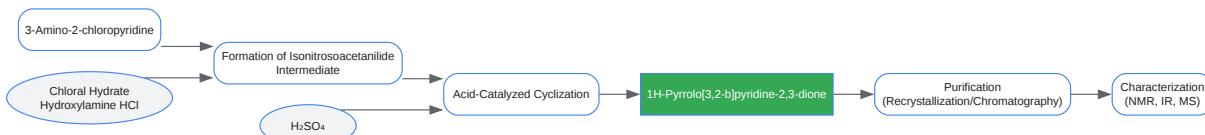
Chemical Structure

The structure consists of a pyrrole ring fused to a pyridine ring, with two ketone groups at positions 2 and 3 of the pyrrole moiety.

Caption: Figure 1: Chemical Structure of **1H-Pyrrolo[3,2-b]pyridine-2,3-dione**.

Key Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solubility testing, formulation, and analytical method development. The data presented below is computationally derived and sourced from the PubChem database^[1].


Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₂	PubChem[1]
Molecular Weight	148.12 g/mol	PubChem[1]
CAS Number	153072-89-0	PubChem[1]
Canonical SMILES	C1=CC2=C(C(=O)C(=O)N2)N =C1	PubChem[1]
InChI Key	FVYFYUSRNVYACL- UHFFFAOYSA-N	PubChem[1]
Hydrogen Bond Donors	1	PubChem (Computed)[1]
Hydrogen Bond Acceptors	3	PubChem (Computed)[1]
LogP (Predicted)	-0.5	PubChem (Computed)
Hazard Statements	H302, H315, H319, H335	PubChem[1]

Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for **1H-pyrrolo[3,2-b]pyridine-2,3-dione** are not broadly published, a robust synthetic strategy can be devised based on established methodologies for isatin and other azaisatin syntheses. The Sandmeyer isonitrosoacetanilide isatin synthesis is a classic and adaptable approach.

Proposed Synthetic Strategy

The most logical precursor for this target is 3-amino-2-chloropyridine. The strategy involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

[Click to download full resolution via product page](#)

Caption: Figure 2: Proposed workflow for the synthesis and validation of **1H-Pyrrolo[3,2-b]pyridine-2,3-dione**.

Experimental Protocol (Proposed)

This protocol is a self-validating system. Each step's success is predicated on the successful completion of the previous one, with analytical checks built-in.

Objective: To synthesize **1H-Pyrrolo[3,2-b]pyridine-2,3-dione** from 3-amino-2-chloropyridine.

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate

- In a 3-neck round-bottom flask equipped with a condenser and mechanical stirrer, prepare a solution of chloral hydrate (1.2 eq) and anhydrous sodium sulfate (4 eq) in water.
- Add a solution of 3-amino-2-chloropyridine (1.0 eq) in water/HCl.
- Add a solution of hydroxylamine hydrochloride (3.0 eq) in water.
- Heat the mixture to reflux. The rationale for reflux is to ensure complete reaction and formation of the oxime intermediate. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
- Upon completion, cool the reaction mixture in an ice bath. The product should precipitate.
- Filter the solid precipitate, wash with cold water, and dry under vacuum. This crude solid is the isonitroso intermediate.

Step 2: Cyclization to **1H-Pyrrolo[3,2-b]pyridine-2,3-dione**

- Caution: This step involves concentrated acid and should be performed in a chemical fume hood with appropriate PPE.
- Slowly and carefully add the dried intermediate from Step 1 to concentrated sulfuric acid (98%) pre-heated to 70-80°C. The temperature is critical; too low, and the cyclization will be inefficient, too high, and charring/degradation will occur.

- Stir the mixture at this temperature, monitoring for the cessation of gas evolution.
- After the reaction is complete (typically 1-2 hours), carefully pour the mixture over crushed ice.
- The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
- Dry the crude product under vacuum.

Step 3: Purification and Validation

- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
- Obtain the melting point of the purified solid.
- Characterize the final compound using ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Predicted Spectroscopic Data

While experimental spectra are not readily available in public databases, spectroscopic features can be predicted based on the known effects of the constituent functional groups and the heterocyclic core. These predictions are invaluable for confirming the identity of the synthesized compound. A related structure, 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, serves as a useful reference for estimating chemical shifts^[3].

Table 2: Predicted ^1H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~11.5	br s	1H	H1 (N-H, pyrrole)	Acidic proton, typically broad and downfield.
~8.4	dd	1H	H7	Pyridine proton ortho to nitrogen, deshielded.
~7.8	dd	1H	H5	Pyridine proton para to nitrogen.

| ~7.3 | dd | 1H | H6 | Pyridine proton meta to nitrogen. |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment	Rationale
~184	C3 (ketone)	Highly deshielded carbonyl carbon.
~158	C2 (amide)	Amide carbonyl, slightly more shielded than ketone.
~150	C7a	Bridgehead carbon adjacent to pyridine nitrogen.
~145	C7	Carbon adjacent to pyridine nitrogen.
~135	C3a	Bridgehead carbon.
~125	C5	Pyridine ring carbon.

| ~120 | C6 | Pyridine ring carbon. |

Chemical Reactivity and Therapeutic Potential

The true value of **1H-pyrrolo[3,2-b]pyridine-2,3-dione** in drug discovery lies in its potential for chemical elaboration and its promising biological profile, inferred from its structural parents: isatin and the pyrrolopyridine scaffold.

Isatin-like Reactivity

The 2,3-dione moiety is the molecule's reactive hub. The C3-ketone is highly electrophilic and susceptible to nucleophilic attack, making it an ideal handle for derivatization via condensation reactions (e.g., with hydrazines, anilines) to generate Schiff bases. The N1-proton is acidic and can be readily deprotonated for N-alkylation or N-acylation, allowing for modulation of solubility and pharmacokinetic properties.

Caption: Figure 3: Key reactive sites on the **1H-pyrrolo[3,2-b]pyridine-2,3-dione** scaffold for library synthesis.

The Pyrrolopyridine Scaffold in Medicinal Chemistry

The pyrrolopyridine core is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple, unrelated biological targets. Different isomers have been successfully incorporated into drugs and clinical candidates targeting a wide range of diseases.

- **Oncology:** Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine are potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase, both crucial targets in cancer therapy[4][5][6].
- **Inflammatory Diseases:** The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors of Janus Kinase 3 (JAK3), a key enzyme in cytokine signaling pathways relevant to autoimmune disorders[7].
- **Metabolic Diseases:** Carboxamide derivatives of 1H-pyrrolo[3,2-b]pyridine have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC), a target for treating metabolic syndrome and non-alcoholic fatty liver disease[8].
- **Neurological and Analgesic Applications:** The 1H-pyrrolo[3,4-c]pyridine isomer has yielded derivatives with significant analgesic and sedative properties[9][10].

The presence of this scaffold in **1H-pyrrolo[3,2-b]pyridine-2,3-dione** strongly suggests a high probability of discovering potent biological activity upon screening and derivatization. The combination of the reactive dione moiety with the proven pyrrolopyridine core makes this molecule an exceptionally attractive starting point for generating diverse chemical libraries aimed at multiple therapeutic areas.

Conclusion and Future Directions

1H-Pyrrolo[3,2-b]pyridine-2,3-dione is a well-defined chemical entity with significant, largely untapped potential for drug discovery. Its structural relationship to both isatin and the broader family of bioactive pyrrolopyridines provides a strong rationale for its investigation. The proposed synthetic route offers a clear path to accessing this material for research purposes.

Future efforts should focus on the systematic exploration of its chemical reactivity, particularly at the N1 and C3 positions, to generate libraries of novel analogues. These libraries should then be screened against a diverse panel of biological targets, with a particular emphasis on protein kinases, given the established success of the pyrrolopyridine scaffold in this area. Such a program, grounded in the fundamental principles outlined in this guide, holds considerable promise for the identification of next-generation therapeutic agents.

References

- PubChem. (n.d.). 1H,2H,3H-pyrrolo(3,2-b)pyridine-2,3-dione. National Center for Biotechnology Information.
- PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2,3-dione. National Center for Biotechnology Information.
- Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- PubChem. (n.d.). 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. National Center for Biotechnology Information.
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. *RSC Advances*, 11(34), 20845-20853.
- Szkatuła, D., et al. (2021).
- Bazgir, A., et al. (2007). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. *Molecular Diversity*, 11(1), 25-30.
- Kim, M., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. *Bioorganic & Medicinal*

Chemistry Letters, 29(12), 1475-1480.

- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5946.
- Fisher Scientific. (n.d.). 1H-Pyrrolo[3,2-b]pyridine 98.0+%, TCI America™.
- Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300405.
- Fukunaga, K., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
- ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- Liu, X., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934.
- SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts.
- Chen, L., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2- carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(11), 2530.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives.
- Pipzine Chemicals. (n.d.). 3-Iodo-1H-pyrrolo[2,3-b]pyridine.
- NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook.
- NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine Mass Spectrum. NIST Chemistry WebBook.
- MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
- ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1H,2H,3H-pyrrolo(3,2-b)pyridine-2,3-dione | C7H4N2O2 | CID 12644343 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[2,3-b]pyridine-2,3-dione | C7H4N2O2 | CID 14707943 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing)
[pubs.rsc.org]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC
[pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- To cite this document: BenchChem. [1H-Pyrrolo[3,2-b]pyridine-2,3-dione IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b136860#1h-pyrrolo-3-2-b-pyridine-2-3-dione-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com